2-(3-BROMOBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE
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Overview
Description
2-(3-BROMOBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE is a useful research compound. Its molecular formula is C17H17BrN2O2S and its molecular weight is 393.3. The purity is usually 95%.
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Scientific Research Applications
Synthetic Chemistry Applications
Research on similar compounds, such as bromobenzamide derivatives and thiophene-based molecules, often focuses on their synthesis and potential as building blocks in organic chemistry. For example, studies have detailed synthetic pathways for bromobenzamide compounds and explored their utility in creating complex molecular architectures. These findings suggest a potential area of research for the specified compound in the development of novel synthetic methods or as intermediates in the synthesis of biologically active molecules.
- Synthetic Methodologies : The literature on bromobenzamide derivatives like 4-Bromobenzamide and its role in synthon modularity and crystal growth demonstrates the compound's utility in designing cocrystals with specific halogen interactions, indicating a potential application in material science and crystal engineering (Tothadi, Joseph, & Desiraju, 2013) here.
Pharmacological Research
The pharmacological properties of bromobenzamide and thiophene derivatives have been explored in various contexts, including their antitumor activity and role as intermediates in the synthesis of therapeutic agents. These studies highlight the potential biomedical applications of similar compounds in drug discovery and development.
- Antitumor Activity : Research on imidazole derivatives, including benzimidazole and its antitumor activity, provides insights into the potential pharmacological applications of structurally related compounds. This suggests avenues for the exploration of anticancer properties in the specified compound (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009) here.
Environmental Science
Studies on brominated flame retardants and their environmental impact offer context for the ecological considerations of bromobenzamide and thiophene derivatives. The persistence, bioaccumulation, and toxicological profiles of these compounds in ecosystems underline the importance of environmental safety assessments for new chemical entities.
- Environmental Presence and Impact : A review on novel brominated flame retardants highlights their widespread occurrence in indoor environments and potential risks, emphasizing the need for research on the environmental fate and toxicity of related compounds (Zuiderveen, Slootweg, & de Boer, 2020) here.
Mechanism of Action
Target of Action
The primary target of this compound is STING (Stimulator of Interferon Genes) . STING is an important immune-associated protein that localizes in the endoplasmic reticulum membrane . It is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells (DCs), and B cells .
Mode of Action
Upon being activated by its agonists, STING triggers the IRF (Interferon Regulatory Factor) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathways . This compound, being a STING agonist, binds to STING and activates it . The proposed binding mode of this compound and STING protein includes two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction formed between the agonist and the CDN-binding domain of STING protein .
Properties
IUPAC Name |
2-[(3-bromobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2S/c18-11-6-4-5-10(9-11)16(22)20-17-14(15(19)21)12-7-2-1-3-8-13(12)23-17/h4-6,9H,1-3,7-8H2,(H2,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBXOIWAKAVHJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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